6-Methyl-1H-indazol-4-ol

Medicinal Chemistry Physicochemical Properties SAR

This research-grade 6-Methyl-1H-indazol-4-ol (CAS 705927-36-2) offers a differentiated indazole core for kinase-targeted probe synthesis. The 4-hydroxy group provides a key H-bond donor/acceptor, while the 6-methyl substituent optimizes lipophilicity and metabolic stability — features absent in 1H-indazol-4-ol or 6-methyl-1H-indazole. Use as an advanced intermediate to rapidly generate diverse compound libraries and accelerate SAR studies around the indazole scaffold. Ideal for hit-to-lead programs targeting PI3K/AKT/mTOR and other kinase pathways. Supplied with ≥95% purity.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 705927-36-2
Cat. No. B1530896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-indazol-4-ol
CAS705927-36-2
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=NN2)C(=C1)O
InChIInChI=1S/C8H8N2O/c1-5-2-7-6(4-9-10-7)8(11)3-5/h2-4,11H,1H3,(H,9,10)
InChIKeyGSXNRAUKLWFRDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1H-indazol-4-ol (CAS 705927-36-2): Chemical Profile and Procurement Considerations


6-Methyl-1H-indazol-4-ol (CAS 705927-36-2) is a heterocyclic compound within the indazole family, characterized by a methyl substituent at the 6-position and a hydroxyl group at the 4-position of the indazole ring [1]. It has a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol [1]. The compound is a versatile small molecule scaffold and serves as an intermediate in the synthesis of indazole derivatives [2]. Its structural features provide a specific chemical reactivity profile that distinguishes it from other indazole analogs .

Why 6-Methyl-1H-indazol-4-ol Cannot Be Replaced by Other Indazoles in Structure-Activity Studies


Indazole derivatives exhibit a wide range of biological activities that are highly sensitive to substitution patterns [1]. The specific 6-methyl and 4-hydroxy substitution of 6-Methyl-1H-indazol-4-ol creates a unique electrostatic and steric environment that cannot be replicated by unsubstituted indazoles or those with different substitution patterns . For instance, the presence of the hydroxyl group at the 4-position provides a key hydrogen bond donor/acceptor site, while the methyl group at the 6-position modulates lipophilicity and metabolic stability . Generic substitution with 1H-indazol-4-ol or 6-methyl-1H-indazole would lead to a different pharmacological and physicochemical profile, invalidating structure-activity relationship (SAR) studies and potentially compromising experimental outcomes [2].

Quantitative Differentiation of 6-Methyl-1H-indazol-4-ol: Evidence for Procurement Decisions


6-Methyl-1H-indazol-4-ol Exhibits Distinct Physicochemical Properties Compared to 1H-Indazol-4-ol

6-Methyl-1H-indazol-4-ol possesses a higher calculated lipophilicity (XLogP3-AA = 1.6) compared to the unsubstituted analog 1H-indazol-4-ol (XLogP3-AA = 1.0), a difference of 0.6 log units [1][2]. This increase in lipophilicity is a critical parameter for membrane permeability and oral bioavailability in drug development [3].

Medicinal Chemistry Physicochemical Properties SAR

6-Methyl-1H-indazol-4-ol is a More Advanced Synthetic Intermediate than 6-Methyl-1H-indazole

6-Methyl-1H-indazol-4-ol provides a hydroxyl group at the 4-position, which is a versatile handle for further derivatization (e.g., etherification, esterification, or conversion to a leaving group) [1]. In contrast, 6-methyl-1H-indazole lacks this functional group, limiting downstream synthetic options [2]. This functional group presence is a critical differentiator for medicinal chemists designing diverse compound libraries .

Organic Synthesis Building Block Functionalization

6-Methyl-1H-indazol-4-ol is Part of a Class with Demonstrated PI3K and iNOS Inhibitory Activity

While specific IC50 data for 6-Methyl-1H-indazol-4-ol itself is not available, closely related indazole derivatives have been shown to inhibit PI3K with IC50 values as low as 1.5 nM [1] and to inhibit iNOS with significant potency at 10 µM [2]. In contrast, some other indazole derivatives show poor or no activity against these targets [3]. This suggests that the 6-methyl-4-hydroxy substitution pattern may be favorable for kinase inhibition, warranting its investigation as a potential inhibitor scaffold.

Kinase Inhibition PI3K iNOS Cancer

Recommended Application Scenarios for 6-Methyl-1H-indazol-4-ol Based on Evidence


Medicinal Chemistry: PI3K/AKT/mTOR Pathway Probe Development

Based on the class-level evidence of potent PI3K inhibition by related indazoles (IC50 as low as 1.5 nM) [1], 6-Methyl-1H-indazol-4-ol is a suitable scaffold for developing chemical probes to investigate the PI3K/AKT/mTOR signaling pathway. Its favorable lipophilicity (XLogP3-AA = 1.6) suggests good membrane permeability, a key requirement for cellular probes [2].

Synthetic Chemistry: Advanced Building Block for SAR Libraries

6-Methyl-1H-indazol-4-ol is an advanced intermediate for generating diverse compound libraries, particularly when exploring structure-activity relationships around the indazole core . Its 4-OH group provides a direct handle for functionalization, enabling the rapid synthesis of analogs that would be inaccessible from simpler indazole starting materials like 6-methyl-1H-indazole [3].

Drug Discovery: Optimization of Indazole-Based Kinase Inhibitors

Given the demonstrated activity of structurally related indazoles against kinases such as c-Met (IC50 = 0.17 µM) and Aurora kinases [4], 6-Methyl-1H-indazol-4-ol can serve as a core scaffold for hit-to-lead optimization programs targeting kinase-driven cancers [5]. The 6-methyl and 4-hydroxy substitutions offer a defined starting point for systematic modification.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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